6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
CAS No.: 489414-28-0
Cat. No.: VC21480614
Molecular Formula: C19H18F3N3S
Molecular Weight: 377.4g/mol
* For research use only. Not for human or veterinary use.
![6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile - 489414-28-0](/images/no_structure.jpg)
Specification
CAS No. | 489414-28-0 |
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Molecular Formula | C19H18F3N3S |
Molecular Weight | 377.4g/mol |
IUPAC Name | 6-(1-adamantyl)-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C19H18F3N3S/c20-19(21,22)15-6-16(25-17(14(15)10-24)26-2-1-23)18-7-11-3-12(8-18)5-13(4-11)9-18/h6,11-13H,2-5,7-9H2 |
Standard InChI Key | JGBUCCYXKPIQSV-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCC#N |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCC#N |
Introduction
6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a complex organic compound with a molecular formula of C19H18F3N3S and a molecular weight of 377.4 g/mol. This compound features a nicotinonitrile core with an adamantyl group, a cyanomethylsulfanyl group, and a trifluoromethyl group attached to it. The presence of these functional groups imparts unique chemical and biological properties, making it a valuable compound for various scientific applications.
Synthesis Methods
The synthesis of 6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps:
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Formation of the Nicotinonitrile Core: This step involves creating the basic nicotinonitrile structure from readily available precursors.
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Introduction of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and a Lewis acid catalyst.
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Addition of the Cyanomethylsulfanyl Group: This group is added via a nucleophilic substitution reaction using a cyanomethylsulfanyl reagent.
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Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a radical trifluoromethylation reaction.
Chemical Reactions and Applications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are useful for modifying the compound's structure to suit different applications.
Oxidation Reactions
Oxidation can be achieved using strong oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions
Reduction reactions involve the use of reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution Reactions
Nucleophilic substitution reactions allow the cyanomethylsulfanyl group to be replaced by other nucleophiles, such as amines or thiols.
Biological Activity and Research Applications
6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is studied for its potential biological activities, including:
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Antimicrobial Activity: Preliminary studies suggest antimicrobial properties against various bacterial strains.
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Anticancer Potential: There are indications of anticancer effects, as compounds with similar structures have shown cytotoxic effects against human cancer cell lines.
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Enzyme Inhibition: The compound is evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
Scientific Research Applications
This compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts. It is also used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar compounds include 6-(1-Adamantyl)-2-[(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile and 6-(1-Adamantyl)-2-[(ethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile. The presence of the cyanomethylsulfanyl group in the compound of interest imparts distinct chemical and biological properties, making it valuable for various applications.
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